molecular formula C14H15NO2 B1329013 2-(3-Methoxyphenoxy)-4-methylaniline CAS No. 946774-37-4

2-(3-Methoxyphenoxy)-4-methylaniline

Cat. No. B1329013
CAS RN: 946774-37-4
M. Wt: 229.27 g/mol
InChI Key: NIEVDCSXDBAUEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(3-Methoxyphenoxy)-4-methylaniline involves the formation of complex structures with multiple functional groups. In one study, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones was achieved, which shares a similar methoxyphenyl component. The trans and cis isomers of this compound were synthesized, and the structure of one isomer was investigated using X-ray diffraction, revealing its crystallization in a monoclinic system . Another related compound, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, was synthesized from vanillin and panisidine using a water solvent and the stirrer method. This process resulted in a high yield of 95% and produced a greenish-gray solid with a melting point range of 128-130°C .

Molecular Structure Analysis

The molecular structure of compounds in this category is complex and can be elucidated using various analytical techniques. For the azetidinone compound, X-ray diffraction was employed, which provided detailed information about its solid-state structure, including the space group and cell dimensions . In the case of the Schiff base compound, spectroscopic methods such as FTIR, GC-MS, and H-NMR were used to characterize the structure. FTIR results confirmed the presence of the imine group, while GC-MS analysis indicated a molecular ion corresponding to the expected relative molecular mass. H-NMR characterization provided insights into the chemical environment of the imine proton .

Chemical Reactions Analysis

The synthesis of these compounds involves chemical reactions that lead to the formation of specific functional groups. The Schiff base compound, for example, is formed by the condensation of an aldehyde or ketone with a primary amine, resulting in a carbon-nitrogen double bond characteristic of imine groups . The synthesis of the azetidinone compound likely involves multiple steps, although the specific reactions are not detailed in the abstract .

Physical and Chemical Properties Analysis

The physical properties of these compounds are notable, with the Schiff base compound being a greenish-gray solid with a specific melting point range. Its solubility was tested, revealing slight solubility in water and complete solubility in NaOH . The azetidinone compound's physical properties were not detailed, but its crystalline structure was thoroughly investigated . Chemical properties such as reactivity and stability can be inferred from the molecular structure and functional groups present in these compounds.

Antioxidant Activity

The Schiff base compound's antioxidant activity was evaluated using the DPPH method, which is a common assay for determining the free radical scavenging ability of a compound. The results showed a very potent antioxidant activity with an EC50 value of 10.46 ppm, indicating that the compound is highly effective at neutralizing free radicals . This property is significant as it suggests potential applications in areas where oxidative stress is a concern, such as in the prevention of certain diseases or in the stabilization of sensitive products.

Scientific Research Applications

Antibacterial Activity

A key application of compounds similar to 2-(3-Methoxyphenoxy)-4-methylaniline is in the realm of antibacterial activity. Research has shown that certain derivatives are potent inhibitors of bacterial DNA polymerase IIIC and exhibit significant antibacterial activity against Gram-positive organisms. Some of these compounds have also demonstrated protective effects in animal models of bacterial infections (Zhi et al., 2005).

Hydrogen Bonding and Thermochemistry

Methoxyphenols, which include structural fragments like 2-(3-Methoxyphenoxy)-4-methylaniline, play a role in forming strong intermolecular and intramolecular hydrogen bonds. These bonds are pivotal in the study of antioxidants and biologically active molecules. Comprehensive thermochemical, FTIR-spectroscopic, and quantum-chemical studies of methoxyphenols and their complexes provide insights into their thermodynamic properties and structural relationships (Varfolomeev et al., 2010).

Chemical Synthesis for Biological Studies

In the chemical synthesis domain, derivatives of 2-(3-Methoxyphenoxy)-4-methylaniline have been synthesized for use as standards in biological studies. These compounds serve as crucial references for understanding the metabolic pathways and biological effects of natural polyphenolic compounds in humans (Cruz et al., 2013).

Safety And Hazards

The safety and hazards associated with “2-(3-Methoxyphenoxy)-4-methylaniline” are not well-documented in the literature. It is recommended to handle the compound with appropriate safety measures .

properties

IUPAC Name

2-(3-methoxyphenoxy)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-6-7-13(15)14(8-10)17-12-5-3-4-11(9-12)16-2/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEVDCSXDBAUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenoxy)-4-methylaniline

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